molecular formula C10H16ClN3S B1429430 2-((Piperidin-2-ylmethyl)thio)pyrimidine hydrochloride CAS No. 1420888-63-6

2-((Piperidin-2-ylmethyl)thio)pyrimidine hydrochloride

Cat. No.: B1429430
CAS No.: 1420888-63-6
M. Wt: 245.77 g/mol
InChI Key: ZAAQGDOEGZKKSE-UHFFFAOYSA-N
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Description

2-((Piperidin-2-ylmethyl)thio)pyrimidine hydrochloride is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a piperidine ring attached to the pyrimidine core via a thioether linkage, and it is commonly used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Piperidin-2-ylmethyl)thio)pyrimidine hydrochloride typically involves the following steps:

  • Formation of the Thioether Linkage: : The initial step involves the reaction of 2-chloropyrimidine with piperidine-2-methanethiol. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction, forming the thioether linkage.

    2-chloropyrimidine+piperidine-2-methanethiol2-((Piperidin-2-ylmethyl)thio)pyrimidine\text{2-chloropyrimidine} + \text{piperidine-2-methanethiol} \rightarrow \text{2-((Piperidin-2-ylmethyl)thio)pyrimidine} 2-chloropyrimidine+piperidine-2-methanethiol→2-((Piperidin-2-ylmethyl)thio)pyrimidine

  • Hydrochloride Salt Formation: : The free base form of the compound is then converted to its hydrochloride salt by treatment with hydrochloric acid. This step is typically performed in an aqueous or alcoholic solution to ensure complete conversion.

    2-((Piperidin-2-ylmethyl)thio)pyrimidine+HCl2-((Piperidin-2-ylmethyl)thio)pyrimidine hydrochloride\text{2-((Piperidin-2-ylmethyl)thio)pyrimidine} + \text{HCl} \rightarrow \text{this compound} 2-((Piperidin-2-ylmethyl)thio)pyrimidine+HCl→2-((Piperidin-2-ylmethyl)thio)pyrimidine hydrochloride

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar steps but is scaled up using larger reactors and more efficient purification techniques such as crystallization or recrystallization to ensure high purity and yield. Continuous flow reactors may also be employed to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-((Piperidin-2-ylmethyl)thio)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions, although this is less common.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium hydride, potassium carbonate, various nucleophiles.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

The compound has been investigated for its antimicrobial activities , particularly against various bacterial and fungal strains. Research indicates that pyrimidine derivatives exhibit significant antibacterial effects. For example, studies have shown that derivatives with piperidine moieties can demonstrate potent activity against pathogens such as Escherichia coli and Staphylococcus aureus.

Case Study: Antibacterial Activity

A study synthesized several pyrimidine-thione derivatives and evaluated their antibacterial properties. The results indicated that compounds with specific substitutions exhibited minimum inhibitory concentration (MIC) values ranging from 500 to 1000 µg/mL against standard strains, suggesting moderate antibacterial efficacy .

Antiviral Activity

2-((Piperidin-2-ylmethyl)thio)pyrimidine hydrochloride has also been explored for its antiviral properties , particularly in the context of HIV treatment. Research has indicated that pyrimidine-thioalkyl derivatives can inhibit viral reverse transcriptase, an enzyme crucial for HIV replication. This suggests potential applications in the treatment of HIV/AIDS.

Case Study: Anti-HIV Activity

A patent describes the use of pyrimidine-thioalkyl derivatives as inhibitors of viral reverse transcriptase, highlighting their potential utility in treating individuals infected with HIV. The compounds demonstrated significant efficacy in inhibiting viral replication, making them candidates for further development as antiviral agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in the chemical structure can significantly influence its pharmacological properties.

Key Findings:

  • Substituents : The presence of electron-withdrawing groups (like halogens) at specific positions on the pyrimidine ring enhances antimicrobial activity.
  • Functional Groups : Compounds with hydroxyl or amino groups showed improved solubility and bioactivity against microbial strains .

Summary Table of Applications

ApplicationDescriptionKey Findings
AntimicrobialEffective against E. coli, S. aureus, and other pathogensMIC values between 500–1000 µg/mL
AntiviralInhibits HIV reverse transcriptasePotential treatment for HIV/AIDS
Structure-Activity RelationshipVariations in structure affect potency and efficacySubstituents enhance activity

Mechanism of Action

The mechanism of action of 2-((Piperidin-2-ylmethyl)thio)pyrimidine hydrochloride is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thioether linkage and pyrimidine ring may play crucial roles in its biological activity, potentially involving interactions with enzymes or receptors that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-((Piperidin-2-ylmethyl)thio)pyridine
  • **2-((Piperidin-2-ylmethyl)thio)benzene
  • **2-((Piperidin-2-ylmethyl)thio)thiazole

Uniqueness

2-((Piperidin-2-ylmethyl)thio)pyrimidine hydrochloride is unique due to its specific combination of a pyrimidine ring and a piperidine moiety linked via a thioether bond. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

2-((Piperidin-2-ylmethyl)thio)pyrimidine hydrochloride is a synthetic organic compound classified as a pyrimidine derivative. Its unique structure, characterized by a pyrimidine core linked to a piperidine ring via a thioether bond, positions it as an interesting candidate in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₁H₁₆N₃S
  • Molecular Weight : 232.33 g/mol

The compound's structural features contribute to its chemical reactivity and biological activity, making it a valuable lead compound for various pharmaceutical applications.

Preliminary studies indicate that 2-((Piperidin-2-ylmethyl)thio)pyrimidine may bind to specific biological targets, such as enzymes or receptors involved in cellular signaling pathways. These interactions could result in therapeutic effects or side effects depending on the context of use. Further research is needed to elucidate these interactions comprehensively.

Anticancer Activity

Research has demonstrated that pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds with structural analogs display potent inhibitory effects on various cancer cell lines:

CompoundIC₅₀ (μM) against MCF-7IC₅₀ (μM) against HepG2IC₅₀ (μM) against A549
2-((Piperidin-2-ylmethyl)thio)pyrimidineTBDTBDTBD
Nitro-substituted piperidine linked to pyrimidine2.744.921.96
Fluorine-substituted piperidine linked to pyrimidine3.015.882.81

These findings suggest that compounds with similar structures may serve as effective anticancer agents, warranting further investigation into the specific activity of this compound .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. For example, related pyrimidine derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, indicating that 2-((Piperidin-2-ylmethyl)thio)pyrimidine could possess similar activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coliTBD
S. aureusTBD
K. pneumoniaeTBD

Studies report enhanced biological action against these strains at higher concentrations, suggesting a promising avenue for further exploration .

Case Studies and Research Findings

  • Anticancer Studies : In vitro assays have indicated that certain pyrimidine derivatives can activate apoptotic pathways in cancer cells, leading to increased cell death rates . The specific effects of 2-((Piperidin-2-ylmethyl)thio)pyrimidine on apoptosis remain to be characterized.
  • Antimicrobial Studies : Research has demonstrated that synthesized compounds exhibit considerable antimicrobial efficacy against various strains, indicating the potential for developing new antibiotics based on this scaffold .
  • Safety Profiles : Preliminary toxicity assessments in animal models have shown favorable safety profiles for related compounds, suggesting that this compound may also be safe for therapeutic use .

Properties

IUPAC Name

2-(piperidin-2-ylmethylsulfanyl)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S.ClH/c1-2-5-11-9(4-1)8-14-10-12-6-3-7-13-10;/h3,6-7,9,11H,1-2,4-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAQGDOEGZKKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CSC2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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